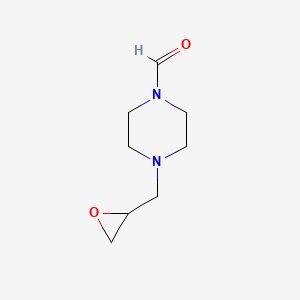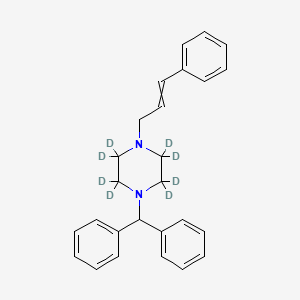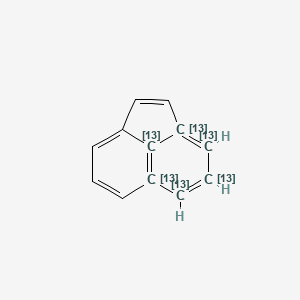
Acenaphthylène-13C6
Vue d'ensemble
Description
Acenaphthylene-13C6 is a variant of Acenaphthylene, a polycyclic aromatic hydrocarbon . It is an ortho- and peri-fused tricyclic hydrocarbon . The molecule resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit . It is a yellow solid . Unlike many polycyclic aromatic hydrocarbons, it has no fluorescence .
Synthesis Analysis
Acenaphthylene is produced industrially by gas phase dehydrogenation of acenaphthene . It is also used as a building block for the synthesis of a variety of heterocyclic compounds . There is a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds .Molecular Structure Analysis
The chemical formula for Acenaphthylene is C12H8 . The molecular weight of this chemical is 152.20 g/mol . The structure of Acenaphthylene is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Acenaphthylene can react violently with other hydrocarbons and can even give rise to explosions . The chemical reacts exothermically with diazo compounds and bases . The benzene nucleus can be changed by a halogenation reaction and acid catalysts .Physical and Chemical Properties Analysis
Acenaphthylene generally occurs as a yellow or colorless crystalline powder . The density of this chemical is 0.899 g/cm3 . The boiling point for this chemical is at 280 °C . The melting point of this chemical is at 92-93 °C .Applications De Recherche Scientifique
Bloc de construction pour les matériaux fonctionnels à électrons π
L'acénaphtylène (AN) est un bloc de construction important de nombreux semi-conducteurs organiques . Il est utilisé dans la synthèse de dérivés AN π-conjugués, à la fois de petites molécules et de polymères . Ces matériaux sont cruciaux dans la conception de matériaux électroniques organiques .
Semi-conducteurs organiques
Les composés à base d'acénaphtylène sont utilisés dans le développement de semi-conducteurs organiques . Ces semi-conducteurs ont des applications dans divers dispositifs optoélectroniques .
Synthèse d'hydrocarbures polyaromatiques (HAP)
L'acénaphtylène est utilisé dans la synthèse de nouveaux hydrocarbures polyaromatiques (HAP) pour des applications dans le domaine de l'électronique organique . Par exemple, le diacénaphtropyène, un nouveau HAP, est constitué de deux unités d'acénaphtylène reliées par un pont pyrène .
Cellules solaires sensibilisées par un colorant (DSSC)
Des colorants d'acénaphtylène avec des ponts π-aryléthynyles sont testés pour les cellules solaires sensibilisées par un colorant (DSSC) . Ces colorants sont cruciaux pour l'extension du système conjugué à partir du noyau acénaphtylène .
Synthèse d'acénaphtènes pontés par un pyrène
L'acénaphtylène est utilisé dans la synthèse d'acénaphtènes pontés par un pyrène
Mécanisme D'action
Target of Action
Acenaphthylene-13C6 is primarily used as a building block for π-electron functional materials . It is an important component of many organic semiconductors . .
Mode of Action
It is known to be a crucial building block in the design of organic electronic materials . It is involved in the synthesis of π-conjugated derivatives, both small molecules and polymers .
Biochemical Pathways
It is known to play a significant role in the synthesis of organic semiconductors .
Result of Action
Its role as a building block in the synthesis of organic semiconductors suggests that it contributes to the properties and performance of these materials .
Action Environment
Acenaphthylene-13C6 is typically used in controlled laboratory environments for the synthesis of organic semiconductors . Environmental factors such as temperature, light, and moisture can influence its stability and efficacy .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Acenaphthylene-13C6, like its parent compound acenaphthylene, is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene and catechol by Stenotrophomonas sp . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .
Cellular Effects
It is known that PAHs, including acenaphthylene, can cause irritation and inflammation of the skin and lung tissue
Molecular Mechanism
It is known that acenaphthylene is a polycyclic aromatic hydrocarbon and its molecule resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit
Temporal Effects in Laboratory Settings
It is known that PAHs are persistent, bioaccumulative, and toxic . Therefore, it is likely that Acenaphthylene-13C6 may have long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that PAHs, including acenaphthylene, can cause toxic or adverse effects at high doses
Metabolic Pathways
Acenaphthylene-13C6 is likely involved in similar metabolic pathways as acenaphthylene. It has been found that acenaphthylene is metabolized via 1,2-dihydroxynaphthalene, salicylate, and catechol . The enzymes involved in this process include 1,2-dihydroxynaphthalene dioxygenase, salicylaldehyde dehydrogenase, and catechol-1,2-dioxygenase .
Transport and Distribution
It is known that PAHs, including acenaphthylene, are hydrophobic and can combine with several other environmental pollutants to create more toxic materials
Subcellular Localization
It is known that PAHs, including acenaphthylene, can aggregate in distinct patterns within various cellular compartments
Propriétés
IUPAC Name |
acenaphthylene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-8H/i1+1,3+1,5+1,9+1,10+1,12+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGDTGSAIMULJN-INDGIYAYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC3=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[13C]2=[13C]3C(=C1)C=C[13C]3=[13CH][13CH]=[13CH]2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746905 | |
| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189811-56-1 | |
| Record name | (2a,3,4,5,5a,8b-~13~C_6_)Acenaphthylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90746905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2-(benzyloxy)-5-[(tert-butoxycarbonyl)amino]benzoate](/img/structure/B589755.png)
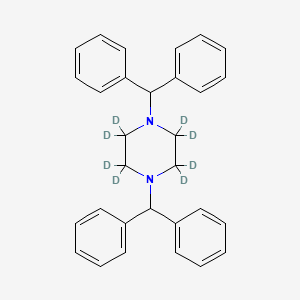
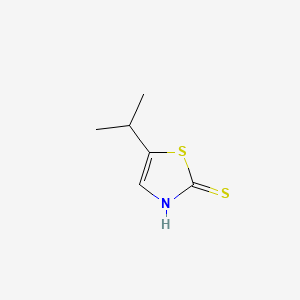

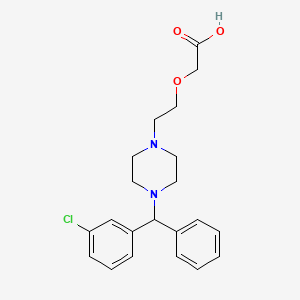
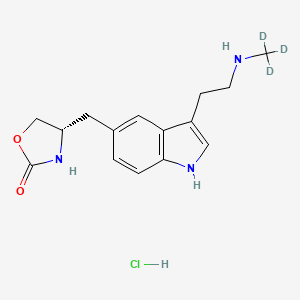
![(2R)-N-[2-(2-Ethoxyphenoxy)ethyl]-1-(4-methoxyphenyl)propan-2-amine](/img/structure/B589769.png)

